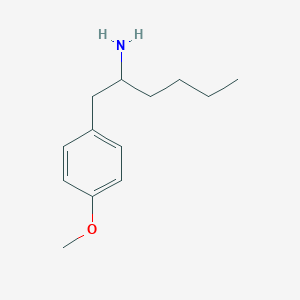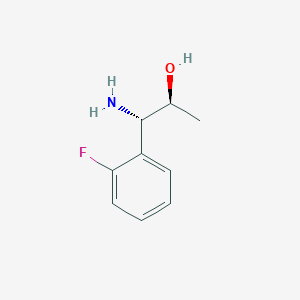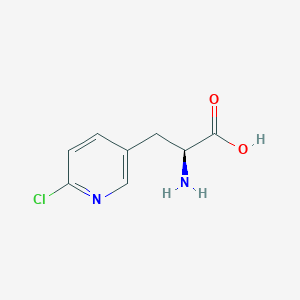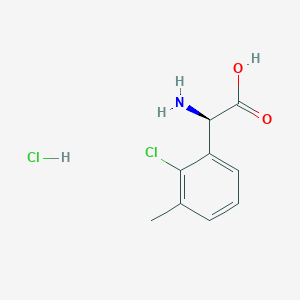
(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-methoxybenzaldehyde and an appropriate amino acid derivative.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-methoxybenzaldehyde reacts with the amino group of the amino acid derivative under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Hydrolysis: The final step involves hydrolyzing the amine to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylisoxazole: Shares the amino group but differs in the structure of the aromatic ring.
Hydroxybenzoic acids: Similar hydroxyl and methoxy groups but differ in the position and number of substituents on the aromatic ring.
Uniqueness
(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H13NO4 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |
Clé InChI |
SDSUWEAQDKOWRC-MRVPVSSYSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)O)[C@@H](CC(=O)O)N |
SMILES canonique |
COC1=CC(=C(C=C1)O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride](/img/structure/B13039243.png)
![2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13039255.png)










